molecular formula C17H18FN3O B7594505 N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide

N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide

Cat. No. B7594505
M. Wt: 299.34 g/mol
InChI Key: ONRODXGWAJAOEU-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide, also known as NFP, is a chemical compound that has been the subject of scientific research for its potential therapeutic properties. This compound belongs to the class of piperidine derivatives and has been studied for its effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide is not fully understood, but it is believed to modulate the activity of the sigma-1 receptor. This receptor is involved in the regulation of various cellular processes, including calcium signaling, protein synthesis, and ion channel activity. By modulating the activity of this receptor, N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide may have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects
Studies have shown that N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide has a variety of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine, serotonin, and norepinephrine, which could have implications for the treatment of depression and other mood disorders. N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide has also been shown to have neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide is that it has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation is that it has a relatively short half-life, which could make it difficult to administer in a clinical setting. Additionally, more research is needed to fully understand the potential side effects and long-term effects of N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide.

Future Directions

There are many potential future directions for research on N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide. One area of interest is the potential use of N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide for the treatment of depression and other mood disorders. Other potential areas of research include the use of N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and the potential use of N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide as a tool for studying the sigma-1 receptor and its role in various cellular processes.

Synthesis Methods

The synthesis of N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide involves a multi-step process that begins with the reaction of 3-fluorobenzaldehyde and piperidine in the presence of a catalyst to form 1-(3-fluorophenyl)piperidine. This intermediate is then reacted with 3-pyridinecarboxylic acid in the presence of a coupling agent to form N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide.

Scientific Research Applications

N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide has been the subject of extensive scientific research for its potential therapeutic properties. Studies have shown that N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide has a high affinity for the sigma-1 receptor, a protein that is involved in a variety of cellular processes, including cell survival, proliferation, and differentiation. N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide has been shown to modulate the activity of this receptor, which could have implications for the treatment of various neurological and psychiatric disorders.

properties

IUPAC Name

N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-14-5-1-7-16(10-14)21-9-3-6-15(12-21)20-17(22)13-4-2-8-19-11-13/h1-2,4-5,7-8,10-11,15H,3,6,9,12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRODXGWAJAOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=CC=C2)F)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide

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